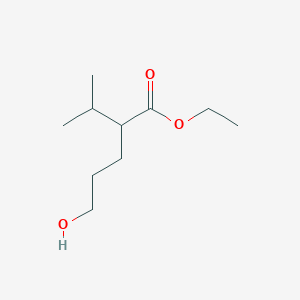

Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate

Description

Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate is a branched-chain ester featuring a hydroxyl group at the fifth carbon and an isopropyl group at the second carbon of the pentanoate backbone. Esters like these are typically synthesized via esterification reactions and are known for their roles in flavor, fragrance, and biomedical applications due to their volatility and solubility profiles .

Properties

CAS No. |

645413-23-6 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 5-hydroxy-2-propan-2-ylpentanoate |

InChI |

InChI=1S/C10H20O3/c1-4-13-10(12)9(8(2)3)6-5-7-11/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

WBONYEWHHQXUCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCO)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(propan-2-yl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium ethoxide in ethanol under reflux.

Major Products

Oxidation: 5-oxo-2-(propan-2-yl)pentanoate.

Reduction: 5-hydroxy-2-(propan-2-yl)pentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which can further interact with metabolic pathways.

Comparison with Similar Compounds

Structural Analogs

Ethyl Pentanoate (Ethyl Valerate)

- Molecular Formula : C₇H₁₄O₂ .

- Key Features: Linear ester with a fruity aroma, commonly used in food and beverage industries. Detected in beer fermentation as a contributor to red apple notes .

- Physicochemical Properties : Lower molecular weight (130.18 g/mol) and higher hydrophobicity (log P ≈ 2.1) compared to branched analogs, leading to greater volatility .

Propan-2-yl Pentanoate

- Molecular Formula : C₈H₁₆O₂.

- Key Features : Branched ester identified as a biomarker for colorectal cancer (CRC). Shows a positive correlation with CRC risk in fecal volatile organic compound (VOC) analysis .

- Functional Role: Higher specificity in diagnostic panels (AUROC = 0.73 when combined with hexan-2-one and ethyl 3-methylbutanoate) compared to linear esters .

Ethyl 5-(3-Oxocyclobutyl)pentanoate

Functional Comparison: Aroma and Solubility

Notes:

- The hydroxyl group in this compound likely reduces hydrophobicity, enhancing solubility in aqueous environments compared to non-hydroxylated analogs .

- Ethanol concentration inversely affects release of hydrophobic esters (e.g., ethyl octanoate) but enhances polar esters like ethyl pentanoate .

Pathway and Metabolic Interactions

- Ethyl Pentanoate: Associated with nitrogen metabolism and tight junction pathways in metabolomic studies, suggesting roles in cellular signaling .

Biological Activity

Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate, a compound derived from the modification of natural products, has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following structural formula:

This structure includes a hydroxyl group, which is crucial for its biological activity. The compound's molecular weight is approximately 172.23 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 15.4 |

| Ascorbic Acid (Vitamin C) | 12.0 |

| Trolox | 18.5 |

The IC50 values indicate the concentration required to inhibit 50% of the free radical activity, demonstrating that this compound has comparable efficacy to well-known antioxidants.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels.

Case Study: Anti-inflammatory Effects in Rodent Models

A study conducted on rodents administered with this compound showed a reduction in paw edema by approximately 40% compared to the control group. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure plays a pivotal role in neutralizing free radicals.

- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Signaling Pathways : this compound may interact with key signaling pathways involved in oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. The compound demonstrates good bioavailability and is rapidly metabolized in vivo.

Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development as a nutraceutical or pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.